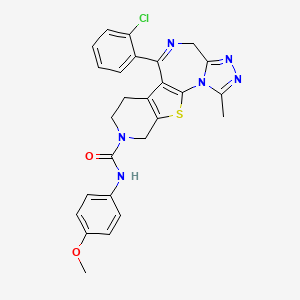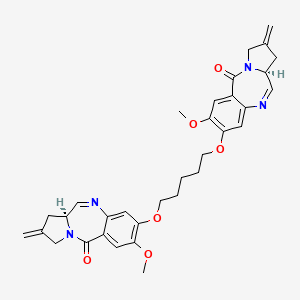
Sedecamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sedecamycin is a polyketide natural product isolated from the bacterium Streptomyces rochei It is part of the lankacidin family of antibiotics, which are known for their complex molecular structures and significant antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedecamycin involves modular polyketide synthases, which are biosynthetic assembly lines responsible for creating a diverse array of natural products. The polyketide synthase system for this compound contains five modules that carry out multiple rounds of polyketide extension. The process involves the selection and processing of building blocks by acyltransferase domains, followed by condensation reactions catalyzed by ketosynthase domains. Additional domains such as ketoreductase, dehydratase, and enoylreductase further process the polyketide chain .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions to optimize the yield of this compound. Genetic engineering techniques are often employed to enhance the production of the desired compound by manipulating the biosynthetic gene clusters responsible for its synthesis .
Chemical Reactions Analysis
Types of Reactions
Sedecamycin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Sedecamycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Used in agriculture for its antimicrobial properties to protect crops from bacterial infections.
Mechanism of Action
Sedecamycin exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria. In addition to its antimicrobial activity, this compound has been shown to bind to the taxol binding site of tubulin, causing mitotic arrest and apoptosis in cancer cells. This dual mechanism of action makes this compound a promising candidate for both antibacterial and anticancer therapies .
Comparison with Similar Compounds
Sedecamycin is unique among polyketide antibiotics due to its 17-membered macrocyclic structure. Similar compounds include:
Lankacidin C: Another member of the lankacidin family with similar antimicrobial properties but different structural features.
Lankacidinol A and B: Derivatives of this compound with modifications that enhance their stability and biological activity.
This compound stands out due to its dual antimicrobial and antitumor activities, making it a versatile compound for various scientific and medical applications.
Properties
CAS No. |
23477-98-7 |
|---|---|
Molecular Formula |
C27H35NO8 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[(3E,5E,9E,11E)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+ |
InChI Key |
LSNBAGMWJRMBEO-KDXLHJRLSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |
Isomeric SMILES |
CC1C2CC(/C=C/C(=C/CC(/C=C/C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sedecamycin; T-2636; T-2636A; Ro 23-0731/000; NSC 145117. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)






